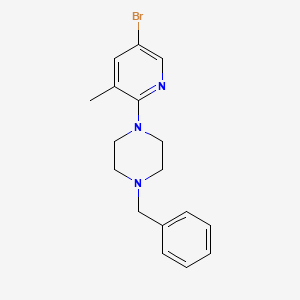
1-Benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine
説明
1-Benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C17H20BrN3 and its molecular weight is 346.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine is a piperazine derivative that exhibits significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications in treating central nervous system disorders and modulating various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 346.26 g/mol. Its structure includes a piperazine ring substituted with a benzyl group and a pyridine moiety that contains bromine and methyl substituents, which may influence its reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Receptors : It binds to neurotransmitter receptors, potentially modulating their activity, which is crucial for central nervous system functions .
- Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways, impacting cellular signaling processes .
- Ion Channels : It can modulate ion channel activity, further affecting cellular signaling and excitability .
Biological Activity Overview
This compound has been studied for its pharmacological effects, particularly in the following areas:
Neuropharmacological Effects
Given its structural similarity to other piperazine derivatives known for their CNS activity, this compound is hypothesized to possess neuropharmacological effects. Compounds in this class are often utilized as building blocks for drugs targeting neurological disorders .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other piperazine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Benzyl-4-(2-pyridinyl)piperazine | Lacks bromine and methyl groups | Variable CNS activity |
| 1-Benzyl-4-(4-methyl-2-pyridinyl)piperazine | Similar structure without bromine | Potentially lower reactivity |
| 1-Benzyl-4-(5-chloro-4-methyl-2-pyridinyl)piperazine | Chlorine instead of bromine | Different pharmacological profile |
The presence of both bromine and methyl groups in the target compound enhances its chemical reactivity and may contribute to unique biological interactions compared to its analogs .
Case Studies and Research Findings
While direct studies on this compound are scarce, related research highlights the importance of structural modifications in determining biological outcomes. For example:
- Anticancer Studies : A study on related piperazine compounds demonstrated significant antiproliferative effects against MIA PaCa-2 pancreatic cancer cells through modulation of autophagy and mTORC1 pathways .
- Neuropharmacological Research : Investigations into similar compounds have shown potential for treating CNS disorders by interacting with serotonin receptors, suggesting that the target compound may also exhibit such properties .
特性
IUPAC Name |
1-benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3/c1-14-11-16(18)12-19-17(14)21-9-7-20(8-10-21)13-15-5-3-2-4-6-15/h2-6,11-12H,7-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUUQLORYBONSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)CC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301187959 | |
| Record name | 1-(5-Bromo-3-methyl-2-pyridinyl)-4-(phenylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301187959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220030-59-0 | |
| Record name | 1-(5-Bromo-3-methyl-2-pyridinyl)-4-(phenylmethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-3-methyl-2-pyridinyl)-4-(phenylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301187959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















